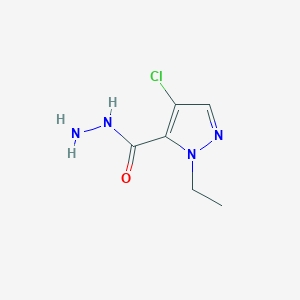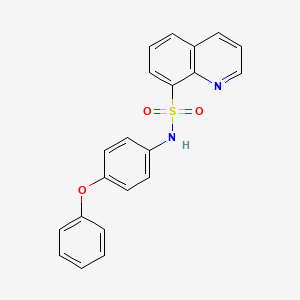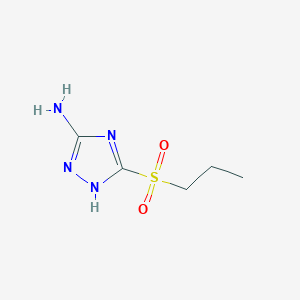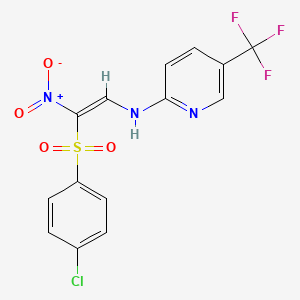![molecular formula C17H10Cl2N2O B2972338 4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline CAS No. 338415-94-4](/img/structure/B2972338.png)
4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline is a chemical compound with the molecular formula C17H10Cl2N2O . It is a derivative of pyrrolo[1,2-a]quinoxaline, which is known to have significant biological activities .
Synthesis Analysis
The synthesis of pyrrolo[1,2-a]quinoxalines has been studied extensively. A copper-catalyzed process for the synthesis of pyrrolo[1,2-a]quinoxalines from readily available α-amino acids and 1-(2-halophenyl)-1H-pyrroles has been described . Recent advances in the transition-metal-free synthesis of quinoxalines have also been reported .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolo[1,2-a]quinoxaline core with a 3,4-dichlorophenoxy substituent . The average mass of the molecule is 329.180 Da, and the mono-isotopic mass is 328.017029 Da .Chemical Reactions Analysis
Quinoxalines, including pyrrolo[1,2-a]quinoxalines, have been the subject of numerous studies due to their diverse biological activities. They are products of the spontaneous condensation of 1,2-diaminobenzene with 1,2-dicarbonyl compounds . The synthesis of quinoxalines has been intensively studied, and a large variety of synthetic methods have been reported .科学的研究の応用
Halogenation and Electrophilic Substitution
4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline and related compounds have been studied for their reactivity towards halogenation and electrophilic substitution reactions. These processes are crucial for the diversification of pyrrolo[1,2-a]quinoxalines, which hold significance in pharmaceutical research and organic synthesis. A method for selective chlorination and bromination has been developed, showcasing the compatibility with various functional groups and heterocycles, thus enriching the chemistry and potential applications of these compounds (Le et al., 2021). Electrophilic substitution reactions further elaborate on the smooth transformation capabilities of pyrrolo[1,2-a]quinoxaline, yielding chloro, sulphonated, and nitrated derivatives, which could be pivotal for further chemical modifications (Cheeseman & Tuck, 1967).
Synthesis Methods
Innovative synthesis methods for pyrrolo[1,2-a]quinoxalines have been explored to improve eco-friendliness and efficiency. Notably, a green synthesis approach for these compounds utilizes water as a solvent, presenting an environmentally friendly and highly efficient method for creating new derivatives. This process emphasizes the importance of sustainable practices in chemical synthesis, offering a pathway to produce pyrrolo[1,2-a]quinoxalines with good yields and potentially reduced environmental impact (Keivanloo et al., 2016).
Structural and Molecular Interactions
The structural characteristics and molecular interactions of pyrrolo[1,2-a]quinoxaline derivatives have been thoroughly investigated. Studies reveal the presence of π-π stacking interactions and hydrogen bonding, highlighting the compounds' potential for forming complex molecular arrangements. These findings are essential for understanding the compounds' behavior in various environments and could inform their application in material science and pharmaceutical development (Castillo et al., 2013).
Electropolymerization and Sensor Applications
Research into the electropolymerization and electrochromic properties of pyrrolo[1,2-a]quinoxalines underscores their potential in developing conducting polymers. These materials exhibit promising applications in electrochromic devices and sensors, with specific derivatives showing enhanced sensitivity towards metal cations. Such studies pave the way for the application of pyrrolo[1,2-a]quinoxaline derivatives in advanced electronic and sensing technologies (Beyazyildirim et al., 2006).
Biological Activity
Investigations into the biological activity of pyrrolo[1,2-a]quinoxaline derivatives have identified them as potential scaffolds for developing anticancer agents. The synthesis of new derivatives and their preliminary evaluation for antiproliferative activity against specific cancer cell lines have shown promising results. This research highlights the potential therapeutic applications of pyrrolo[1,2-a]quinoxaline derivatives, particularly in targeting G protein-coupled estrogen receptors in breast cancer cells (Carullo et al., 2021).
作用機序
Target of Action
4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline and its derivatives have been characterized with respect to a broad range of biological properties . They have been studied as ligands of 5-HT 3 receptors , inhibitors of human protein kinase CK2 , AKT kinase , enzymes RAD51 , FAAH , and MAGL , as well as the protein tyrosine phosphatase 1B .
Mode of Action
For instance, as an inhibitor, it can prevent the activity of certain enzymes or proteins, thereby altering the biochemical processes in which these targets are involved .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse due to its interaction with multiple targets. For example, by inhibiting protein kinases such as CK2 and AKT, it can affect signal transduction pathways within cells . Similarly, its interaction with enzymes like FAAH and MAGL can influence lipid signaling pathways .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the pathways they are involved in. For instance, it has been shown to possess analgesic, antileukemic, and tuberculostatic activity . These effects are likely the result of its interaction with its various targets and the subsequent changes in cellular processes.
将来の方向性
特性
IUPAC Name |
4-(3,4-dichlorophenoxy)pyrrolo[1,2-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O/c18-12-8-7-11(10-13(12)19)22-17-16-6-3-9-21(16)15-5-2-1-4-14(15)20-17/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKARDEFINAIPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=CC=CN23)OC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














